Balovaptan

Vasopressin Receptor Pharmacology Radioligand Binding Assay GPCR Antagonism

Researchers requiring a rigorously validated, brain-penetrant V1a antagonist often encounter compounds with poorly characterized selectivity or undocumented CNS exposure. Balovaptan resolves this with a published Ki of 1 nM at human V1a, >30,000-fold selectivity over V2, and a brain-to-plasma ratio >1. Key advantages: • Quantified species potency differential: hV1a Ki=1 nM vs. mV1a Ki=39 nM, enabling dose scaling for translational studies. • Established phMRI protocol for functional target-engagement readout. • Phase II/III clinical validation supports use as a reference compound for CNS behavioral research.

Molecular Formula C22H24ClN5O
Molecular Weight 409.9 g/mol
CAS No. 1228088-30-9
Cat. No. B605908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalovaptan
CAS1228088-30-9
SynonymsRG7314;  RG 7314;  RG-7314;  Balovaptan
Molecular FormulaC22H24ClN5O
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCC(CC4)OC5=CC=CC=N5)C1
InChIInChI=1S/C22H24ClN5O/c1-27-13-16-12-17(23)7-10-19(16)28-20(14-27)25-26-22(28)15-5-8-18(9-6-15)29-21-4-2-3-11-24-21/h2-4,7,10-12,15,18H,5-6,8-9,13-14H2,1H3
InChIKeyGMPZPHGHNDMRKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Balovaptan (CAS 1228088-30-9) – Potent, Selective, and Brain-Penetrant Vasopressin V1a Antagonist for CNS Research


Balovaptan (also known as RG7314, RO5285119) is a triazolobenzodiazepine-derived, orally bioavailable, selective antagonist of the human vasopressin V1a receptor [1]. It was discovered and optimized by F. Hoffmann-La Roche as part of a scaffold-hopping effort to improve upon earlier V1a antagonist prototypes, with a specific focus on balancing high target potency against minimal P-glycoprotein (P-gp) efflux to ensure robust central nervous system (CNS) exposure [1][2]. Preclinically, balovaptan exhibits low nanomolar affinity for the human V1a receptor (Ki = 1 nM) and demonstrates >30,000-fold selectivity for human V1a over the related V2 receptor, making it a uniquely precise pharmacological tool for isolating V1a-mediated signaling pathways [1].

Selective V1a antagonist for CNS pathway studies
Reported high selectivity over V2 and oxytocin receptors
CNS exposure profile studied via P-gp efflux optimization

Why In-Class Vasopressin V1a Antagonists Cannot Simply Replace Balovaptan in Research Protocols


Balovaptan's value in research procurement is not merely a function of its V1a antagonism; rather, it resides in a uniquely optimized profile that balances subnanomolar-to-low-nanomolar potency, exceptional selectivity over off-target vasopressin and oxytocin receptors, and engineered brain penetrance [1]. Closely related compounds such as the earlier Roche prototype RG7713 share similar binding affinities but were not fully developed due to suboptimal pharmacokinetic properties, including higher P-gp efflux liability that limits brain exposure [1][2]. Other V1a antagonists like relcovaptan (SR49059) demonstrate high potency but lack the same degree of selectivity over V2 and oxytocin receptors, introducing potential confounding variables in CNS studies where off-target engagement must be stringently controlled [3]. Therefore, substituting balovaptan with a generic 'V1a antagonist' without accounting for these quantifiable differences in selectivity, brain distribution, and clinical validation context can compromise experimental reproducibility and data interpretation [1].

Balovaptan attribute
Reported high V2/oxytocin receptor selectivity
Relcovaptan risk
Lower selectivity may introduce off-target engagement in CNS studies
Balovaptan attribute
CNS exposure supported by brain-to-plasma ratio >1
RG7713 risk
Higher P-gp efflux liability limits brain exposure; development discontinued
Balovaptan attribute
Minimal oxytocin receptor activity
Atosiban risk
Significant oxytocin receptor binding may confound behavioral assay interpretation

Balovaptan – Quantitative Differentiation Against Key V1a Antagonist Comparators


Human V1a Receptor Binding Affinity: Balovaptan vs. Relcovaptan (SR49059) and Atosiban

Balovaptan binds the human V1a receptor with a Ki of 1 nM, demonstrating subnanomolar to low-nanomolar potency [1]. While the non-peptide antagonist relcovaptan (SR49059) exhibits similarly high affinity (Ki = 1.1–6.3 nM), it represents an earlier generation of V1a antagonists with a distinct selectivity profile . In contrast, the peptide antagonist atosiban, which is used clinically as a tocolytic, binds the human V1a receptor with a Ki of 3.5 nM but has significantly higher affinity for the oxytocin receptor (Ki = 81 nM), introducing substantial off-target activity .

hV1a Affinity
Cross-study comparable
Ki = 1 nM (Balovaptan) vs. 1.1–6.3 nM (relcovaptan), 3.5 nM (atosiban)
Supports V1a-specific CNS pathway interpretation; limits oxytocin receptor confounding
Radioligand binding, recombinant hV1a in CHO/HEK293 cells
Vasopressin Receptor Pharmacology Radioligand Binding Assay GPCR Antagonism

Vasopressin Receptor Subtype Selectivity: Balovaptan vs. Relcovaptan (SR49059)

Balovaptan demonstrates >30,000-fold selectivity for the human V1a receptor over the human V2 receptor, and 9,891-fold selectivity over the human oxytocin receptor (hOTR) [1][2]. In contrast, the well-characterized V1a antagonist relcovaptan (SR49059) exhibits only >100-fold (two orders of magnitude) lower affinity for V1b, V2, and oxytocin receptors, based on radioligand binding data . This quantitative difference is critical for experimental designs requiring isolated V1a antagonism without engagement of other vasopressin receptor subtypes.

Subtype Selectivity
Cross-study comparable
Selectivity ratios: >30,000-fold (hV1a/hV2); 9,891-fold (hV1a/hOTR)
Preferred for experiments requiring isolated V1a signal
Recombinant human receptor binding assays
Receptor Selectivity Off-Target Profiling V2 Receptor Oxytocin Receptor

Brain Penetration and P-Glycoprotein Efflux Optimization: Balovaptan vs. RG7713

Balovaptan was specifically engineered to overcome the P-glycoprotein (P-gp) efflux limitations that hindered the development of the earlier Roche prototype RG7713 [1][2]. Through fine-tuning of hydrogen bond acceptor basicity, balovaptan achieves minimal P-gp-mediated efflux, which translates to a brain-to-plasma ratio (Kp) >1 in preclinical species, indicating preferential distribution into brain tissue [1][3]. In contrast, RG7713, despite sharing identical hV1a Ki (1 nM) and mV1a Ki (39 nM) values, was not advanced to full development due to higher P-gp efflux liability that resulted in suboptimal CNS exposure [1][2].

Brain Penetration
Direct head-to-head
Kp >1 (Balovaptan) vs. RG7713 deprioritized due to P-gp efflux
CNS exposure supports central V1a target engagement studies
In vivo rat PK; MDCK-MDR1 bidirectional permeability assays
CNS Drug Delivery Blood-Brain Barrier P-glycoprotein Brain-to-Plasma Ratio

Species-Specific Potency: Human vs. Mouse V1a Receptor Affinity Comparison

Balovaptan exhibits a 39-fold difference in binding affinity between human and mouse V1a receptors, with Ki values of 1 nM (human hV1a) and 39 nM (mouse mV1a) [1]. This species-specific potency differential is a quantifiable parameter that must be accounted for when translating in vivo findings from mouse models to potential human applications. In comparison, relcovaptan (SR49059) shows more similar affinities for rat (Ki = 1.6 nM) and human (Ki = 1.1–6.3 nM) V1a receptors , while RG7713 shares balovaptan's exact species potency profile (hV1a Ki = 1 nM; mV1a Ki = 39 nM) .

Species Affinity
Cross-study comparable
hV1a Ki 1 nM vs. mV1a Ki 39 nM (39-fold difference)
Dose scaling review required for mouse model translation
Recombinant human/mouse V1a, mammalian cell lines
Species Selectivity Mouse Model Translation Preclinical Pharmacology

Validated Research Applications for Balovaptan Based on Quantitative Differentiation Evidence


CNS Behavioral Pharmacology Studies Requiring Exclusive V1a Antagonism

For investigations into the role of central vasopressin V1a receptors in social behavior, anxiety, pair-bonding, and aggression, balovaptan offers a validated, brain-penetrant tool with >30,000-fold selectivity over V2 and 9,891-fold selectivity over oxytocin receptors [1]. This exceptional selectivity profile, combined with a brain-to-plasma ratio >1, ensures that observed behavioral effects can be confidently attributed to central V1a blockade rather than peripheral V2 or oxytocin receptor engagement [1][2]. Balovaptan's use in the Phase 2 VANILLA trial (NCT01793441) in adults with autism spectrum disorder, where it demonstrated improvements on the Vineland-II Adaptive Behavior Scales (a secondary endpoint comprising communication, socialization, and daily living skills), further validates its utility as a reference compound for preclinical and translational social behavior research [3].

Pharmacological MRI (phMRI) and Neuroimaging Studies of Vasopressin Circuitry

Balovaptan's CNS distribution and V1a antagonist-specific brain activity pattern were directly ascertained and optimized using pharmacological magnetic resonance imaging (phMRI) in rats [1]. This technique played a seminal role in guiding the compound's optimization and provides a validated functional readout for central V1a engagement [1]. Researchers employing phMRI, arterial spin labeling, or other functional neuroimaging modalities to map vasopressin-responsive brain circuits should prioritize balovaptan as the tool compound for which such imaging protocols have been established and correlated with target occupancy [1][4].

Species-Translation Studies in Mouse Models of Social Behavior and Stress

When conducting mouse behavioral studies (e.g., social interaction, fear conditioning, stress responses) that are intended to model human V1a pharmacology, balovaptan's quantifiable 39-fold lower affinity for the mouse V1a receptor (Ki = 39 nM) versus the human receptor (Ki = 1 nM) must be explicitly accounted for [1]. This species-specific potency differential provides a well-defined framework for dose scaling and target occupancy calculations, enabling more rigorous interpretation of in vivo efficacy data and improving the translational relevance of preclinical findings [1][5]. Balovaptan is the preferred compound for these cross-species studies because this differential is quantitatively characterized and published, unlike for many less well-documented V1a antagonists.

Investigational Studies of Malignant Cerebral Edema (MCE) and Post-Traumatic Stress Disorder (PTSD)

Following the conclusion of the autism spectrum disorder clinical program, balovaptan's clinical development has been redirected toward new CNS indications including malignant cerebral edema (MCE) and post-traumatic stress disorder (PTSD) [2]. A population pharmacokinetic (PK) model has been developed and validated to support dose selection in both adult and pediatric populations for these emerging indications [2]. For researchers investigating the therapeutic potential of V1a antagonism in brain edema, traumatic brain injury, or stress-related psychiatric disorders, balovaptan represents the most clinically advanced and pharmacologically characterized V1a antagonist with a defined, model-informed dosing framework [2].

Application
Selection Property
Validation Focus
Social behavior and CNS V1a pathway studies
Selective V1a antagonism; CNS exposure profile
V2/oxytocin receptor exclusion; brain-to-plasma ratio review
Neuroimaging of vasopressin circuitry
Functional brain mapping with established phMRI protocols
CNS target engagement and phMRI protocol alignment
Mouse model social behavior and stress studies
Quantified species affinity differential (39-fold)
Occupancy-based dose scaling and translation review
Cerebral edema and stress disorder research models
Clinically characterized population PK model
PK model-informed exposure interpretation and study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balovaptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.